molecular formula C13H15N B14388139 4-Benzylidene-2,5-dimethyl-3,4-dihydro-2H-pyrrole CAS No. 89849-57-0

4-Benzylidene-2,5-dimethyl-3,4-dihydro-2H-pyrrole

Cat. No.: B14388139
CAS No.: 89849-57-0
M. Wt: 185.26 g/mol
InChI Key: QCFVPRQGFHNMIM-UHFFFAOYSA-N
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Description

4-Benzylidene-2,5-dimethyl-3,4-dihydro-2H-pyrrole is a heterocyclic organic compound that features a pyrrole ring with benzylidene and dimethyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzylidene-2,5-dimethyl-3,4-dihydro-2H-pyrrole can be achieved through the reductive cyclization of nitroketone derivatives derived from Baylis-Hillman adducts. The reaction typically involves the use of Fe/AcOH under reflux conditions to yield the desired pyrrole derivative . Another method involves the use of Zn/NH4Cl at low temperatures, which can also produce the compound, albeit with different selectivity .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Benzylidene-2,5-dimethyl-3,4-dihydro-2H-pyrrole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrrole derivatives and cyclic nitrones, depending on the reaction conditions and reagents used .

Scientific Research Applications

4-Benzylidene-2,5-dimethyl-3,4-dihydro-2H-pyrrole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Benzylidene-2,5-dimethyl-3,4-dihydro-2H-pyrrole involves its interaction with molecular targets and pathways within biological systems. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Benzylidene-2,5-dimethyl-3,4-dihydro-2H-imidazole
  • 4-Benzylidene-2,5-dimethyl-3,4-dihydro-2H-oxazole
  • 4-Benzylidene-2,5-dimethyl-3,4-dihydro-2H-thiazole

Uniqueness

4-Benzylidene-2,5-dimethyl-3,4-dihydro-2H-pyrrole is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific synthetic applications and potential therapeutic uses.

Properties

CAS No.

89849-57-0

Molecular Formula

C13H15N

Molecular Weight

185.26 g/mol

IUPAC Name

4-benzylidene-2,5-dimethyl-2,3-dihydropyrrole

InChI

InChI=1S/C13H15N/c1-10-8-13(11(2)14-10)9-12-6-4-3-5-7-12/h3-7,9-10H,8H2,1-2H3

InChI Key

QCFVPRQGFHNMIM-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=CC2=CC=CC=C2)C(=N1)C

Origin of Product

United States

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